tert-Butyl 6-(4-azidobenzamido)hexanoate
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Overview
Description
tert-Butyl 6-(4-azidobenzamido)hexanoate is an organic compound that features a tert-butyl ester group, a hexanoate chain, and an azidobenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(4-azidobenzamido)hexanoate typically involves a multi-step process. One common method starts with the preparation of 6-aminohexanoic acid, which is then reacted with 4-azidobenzoic acid to form the intermediate 6-(4-azidobenzamido)hexanoic acid. This intermediate is subsequently esterified with tert-butyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(4-azidobenzamido)hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, to form nitro compounds.
Common Reagents and Conditions
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted benzamido derivatives.
Reduction: Formation of 6-(4-aminobenzamido)hexanoate.
Oxidation: Formation of nitrobenzamido derivatives.
Scientific Research Applications
tert-Butyl 6-(4-azidobenzamido)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(4-azidobenzamido)hexanoate largely depends on the specific application. In bioconjugation, the azido group can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-(4-ethynylbenzamido)hexanoate: Similar structure but with an ethynyl group instead of an azido group.
tert-Butyl 6-(4-nitrobenzamido)hexanoate: Contains a nitro group instead of an azido group.
tert-Butyl 6-(4-aminobenzamido)hexanoate: Contains an amino group instead of an azido group.
Uniqueness
tert-Butyl 6-(4-azidobenzamido)hexanoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields requiring precise molecular modifications, such as bioconjugation and materials science .
Properties
IUPAC Name |
tert-butyl 6-[(4-azidobenzoyl)amino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-17(2,3)24-15(22)7-5-4-6-12-19-16(23)13-8-10-14(11-9-13)20-21-18/h8-11H,4-7,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPUUEXQNDSJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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